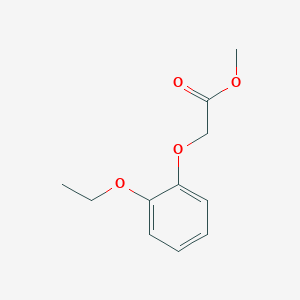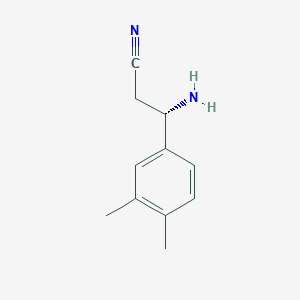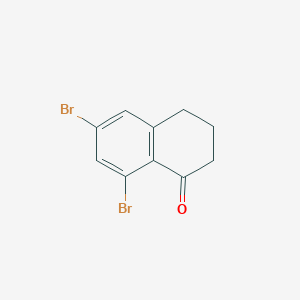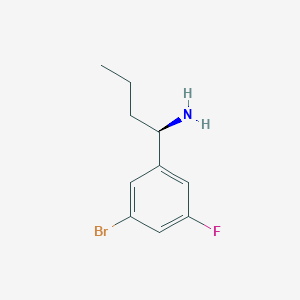
(3S,8R,Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,8R,Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol is a polyacetylene compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its heptadeca (17-carbon) chain with two double bonds and two triple bonds, along with hydroxyl groups at the 3rd and 8th positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,8R,Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol typically involves multiple steps, including the formation of the carbon chain, introduction of double and triple bonds, and the addition of hydroxyl groups. Common synthetic routes may involve:
Alkyne Coupling Reactions: Using reagents like palladium catalysts to couple terminal alkynes.
Hydroxylation: Introduction of hydroxyl groups using reagents like osmium tetroxide or hydrogen peroxide.
Double Bond Formation: Utilizing Wittig or Horner-Wadsworth-Emmons reactions to introduce double bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
(3S,8R,Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to form ketones or carboxylic acids.
Reduction: Employing reducing agents like lithium aluminum hydride to convert triple bonds to double bonds or single bonds.
Substitution: Halogenation reactions using reagents like bromine or chlorine to introduce halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Formation of diketones or diacids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
科学研究应用
(3S,8R,Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and metabolic disorders.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex molecules.
作用机制
The mechanism of action of (3S,8R,Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol involves its interaction with specific molecular targets and pathways. It can affect cellular respiration by interacting with mitochondrial ATP synthase, promoting mitochondrial biogenesis. Additionally, it may influence various signaling pathways involved in cell growth and apoptosis.
相似化合物的比较
Similar Compounds
(3S,8R,9R)-Isofalcarintriol: A natural polyacetylene compound found in carrot root parts, known for its longevity-promoting and antitumor activities.
(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one: A compound with similar structural features and biological activities.
Uniqueness
(3S,8R,Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol is unique due to its specific arrangement of double and triple bonds, along with the presence of hydroxyl groups
属性
分子式 |
C17H24O2 |
|---|---|
分子量 |
260.4 g/mol |
IUPAC 名称 |
(3S,8R,9Z)-heptadeca-1,9-dien-4,6-diyne-3,8-diol |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3/b14-10-/t16-,17+/m0/s1 |
InChI 键 |
QWCNQXNAFCBLLV-OQDIJTRPSA-N |
手性 SMILES |
CCCCCCC/C=C\[C@H](C#CC#C[C@H](C=C)O)O |
规范 SMILES |
CCCCCCCC=CC(C#CC#CC(C=C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]acetone](/img/structure/B13035967.png)





![N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B13036010.png)






![Tert-butyl 7-amino-9-benzyl-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13036044.png)
